4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine
Overview
Description
4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine is a complex organic compound featuring a pyrimidine ring substituted with morpholine and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a pyrimidine derivative containing a morpholine substituent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and hydrazine moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine and aldehyde.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, especially at positions activated by the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the methoxyphenyl group.
Reduction: The major products are the original hydrazine and aldehyde.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.
Medicine
The compound has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry
In the materials science industry, it is explored for its potential use in the development of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine exerts its effects involves the inhibition of specific enzymes, particularly those involved in DNA replication and repair. The compound binds to the active site of these enzymes, preventing their normal function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-YL]quinazoline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
Compared to similar compounds, 4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine is unique due to its dual morpholine and hydrazine substitutions on the pyrimidine ring, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-27-17-5-3-2-4-16(17)15-21-24-18-14-19(25-6-10-28-11-7-25)23-20(22-18)26-8-12-29-13-9-26/h2-5,14-15H,6-13H2,1H3,(H,22,23,24)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSEEWOYNDJAM-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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